![molecular formula C11H14ClNO B134326 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide CAS No. 141463-66-3](/img/structure/B134326.png)
2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide
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Overview
Description
2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide is an aromatic amide obtained by formal condensation of the carboxy group of chloroacetic acid with the amino group of 2-ethyl-6-methylaniline . It has a molecular weight of 211.69 . It is an organochlorine compound and is functionally related to a chloroacetic acid .
Molecular Structure Analysis
The InChI code for 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide is1S/C11H14ClNO/c1-9-4-2-3-5-10(9)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14)
. The molecular formula is C11H14ClNO
.
Scientific Research Applications
Pesticide Degradation
This compound is used in the degradation of pesticides such as Fipronil and Acetochlor . The excessive use of these pesticides has led to the contamination of water reservoirs . Visible-light-driven photocatalysis is one of the suitable methods for the removal of these pesticides from water .
Herbicide Application
Acetochlor, which is widely used in agriculture applications for the control of annual grasses and broad-leaf weeds, is an effective chloroacetanilide herbicide . Its IPAC name is [2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl) acetamide] .
Antibacterial Activities
The compounds were tested for antibacterial activities against two Gram-positive bacteria, Bacillus subtilis (RKMUz – 5) and Staphylococcus aureus (ATCC 25923), two Gram- negative bacteria, Pseudomonas aeruginosa (ATCC 27879), Escherichia coli (RKMUz - 221), and one pathogenic fungi Candida albicans (RKMUz - 247) and one strain of the yeast Pichia anomala (RKMUzb) .
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide is the elongation of C18 and C16 fatty acids species to form very long-chain fatty acids (VLCFAs) . These VLCFAs play a crucial role in various biological processes, including lipid biosynthesis and cell membrane integrity.
Mode of Action
2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide acts by inhibiting the elongation of C18 and C16 fatty acids . This inhibition disrupts the formation of VLCFAs, thereby affecting the normal functioning of the cells. It also inhibits geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, which are part of the gibberellin pathway .
Biochemical Pathways
The compound affects the fatty acid biosynthesis pathway by inhibiting the elongation of C18 and C16 fatty acids . This disruption leads to a decrease in the production of VLCFAs, which are essential components of cell membranes. The compound also impacts the gibberellin pathway by inhibiting GGPP cyclization enzymes .
Result of Action
The inhibition of VLCFA formation disrupts the integrity of cell membranes, leading to cellular dysfunction . Additionally, the inhibition of GGPP cyclization enzymes affects the gibberellin pathway, which could have various downstream effects, including impacts on plant growth and development .
properties
IUPAC Name |
2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9-4-2-3-5-10(9)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOKKRODDYODDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429415 |
Source
|
Record name | 2-Chloro-N-[2-(2-methylphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide | |
CAS RN |
141463-66-3 |
Source
|
Record name | 2-Chloro-N-[2-(2-methylphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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